4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride
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Overview
Description
“4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride” is a chemical compound with the empirical formula C9H8ClNO3S2 . It has a molecular weight of 277.75 and its CAS number is 443955-61-1 . The compound is a solid and its SMILES string is ClS(=O)(=O)c1ccc2SCCC(=O)Nc2c1 .
Molecular Structure Analysis
The InChI key for this compound is OGMMNAJRZGGJAT-UHFFFAOYSA-N . This key can be used to generate a 3D structure of the molecule for further analysis.Physical And Chemical Properties Analysis
This compound is a solid . Its molecular formula is C9H8ClNO3S2 and it has a molecular weight of 277.75 . The SMILES string representation of its structure is ClS(=O)(=O)c1ccc2SCCC(=O)Nc2c1 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride is utilized in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. For instance, a study demonstrated the thiosulfonylation of alkenes with the insertion of sulfur dioxide under non-metallic conditions, leading to sulfonated [3,1]-benzothiazepines in good yields. This process is significant for preparing seven-membered heterocyclic compounds containing a sulfonyl group, highlighting the compound's role in creating novel chemical entities (F. He et al., 2018)(He et al., 2018).
Medicinal Chemistry
In medicinal chemistry, derivatives of 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine have shown promise. For example, the discovery of a farnesyltransferase inhibitor with potent preclinical antitumor activity involved derivatives of this compound. These derivatives demonstrated low-nanomolar farnesyltransferase inhibitors with cellular activity, underscoring the potential of such compounds in cancer therapy (J. Hunt et al., 2000)(Hunt et al., 2000).
Organic Synthesis
In organic synthesis, novel 1,5-benzothiazepines incorporating the sulfonyl group have been efficiently synthesized, showcasing the versatility of 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives in constructing complex molecules. Such compounds are purified through column chromatography, illustrating their significance in synthetic organic chemistry (Sandhya Chhakra et al., 2019)(Chhakra et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that benzothiazepine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Benzothiazepine derivatives have been associated with a variety of biochemical pathways, depending on their specific targets .
properties
IUPAC Name |
4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S2/c10-16(13,14)6-1-2-8-7(5-6)11-9(12)3-4-15-8/h1-2,5H,3-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMMNAJRZGGJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)S(=O)(=O)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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